molecular formula C13H13N3O3 B2972498 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione CAS No. 1283964-17-9

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B2972498
CAS No.: 1283964-17-9
M. Wt: 259.265
InChI Key: GWHXPFBXPSHXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes an isoindoline-1,3-dione core and a piperidin-3-yl substituent. It is known for its potential therapeutic applications, particularly in the modulation of biological pathways related to tumor necrosis factor α (TNF-α).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules .

Cellular Effects

It is believed that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is believed that this compound may have varying effects over time, including potential impacts on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is believed that the effects of this compound may vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The process can be further optimized by varying the reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .

Industrial Production Methods

Industrial production of this compound often employs efficient and scalable synthetic routes. One common method involves the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and high throughput. The process may also include purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-dione compounds .

Scientific Research Applications

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential to modulate biological pathways, particularly those involving TNF-α.

    Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and cancer.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

4-amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-8-4-1-3-7-10(8)13(19)16(12(7)18)9-5-2-6-15-11(9)17/h1,3-4,9H,2,5-6,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHXPFBXPSHXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283964-17-9
Record name 4-amino-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-aminophthalic acid (0.100 g, 0.552 mmol) in DMF (1.1 mL) was added 3-aminopiperidine-2-one (0.063 g, 0.552 mmol) and the reaction was stirred at 90° C. over 18 h. Volatiles were removed in vacuo and the dark-brown crude residue was purified by preparative reverse phase HPLC to give the desired product 28 (0.050 g, 35%) as an off-white powder. 1H NMR (400 MHz, DMSO) δ 7.83 (s, 1H), 7.43 (dd, J=8.3, 7.1 Hz, 1H), 7.07-6.87 (m, 2H), 6.47 (br s, 2H), 4.49 (dd, J=11.9, 6.3 Hz, 1H), 3.27-3.10 (m, 2H), 2.19 (dt, J=12.0, 7.7 Hz, 1H), 2.05-1.72 (m, 3H). MS (ESI) m/z calcd for C13H14N3O3 [M+H]+ 260.3, found: 260.9.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Yield
35%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.